molecular formula C10H10F3NO2S B6586170 N-[2-(trifluoromethyl)phenyl]cyclopropanesulfonamide CAS No. 1234840-93-7

N-[2-(trifluoromethyl)phenyl]cyclopropanesulfonamide

Cat. No.: B6586170
CAS No.: 1234840-93-7
M. Wt: 265.25 g/mol
InChI Key: FGCWFPPKCJSAGG-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethyl)phenyl]cyclopropanesulfonamide is a chemical compound with the molecular formula C10H10F3NO2S and a molecular weight of 265.25 g/mol. This compound has gained significant importance in various fields of scientific research and industry due to its unique chemical structure and properties.

Properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2S/c11-10(12,13)8-3-1-2-4-9(8)14-17(15,16)7-5-6-7/h1-4,7,14H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCWFPPKCJSAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)phenyl]cyclopropanesulfonamide typically involves the reaction of 2-(trifluoromethyl)aniline with cyclopropanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated purification systems to increase efficiency and yield. The reaction conditions are carefully controlled to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethyl)phenyl]cyclopropanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

N-[2-(trifluoromethyl)phenyl]cyclopropanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethyl)phenyl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their function and activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-[2-(trifluoromethyl)phenyl]cyclopropanesulfonamide can be compared with other similar compounds, such as:

    N-[2-(trifluoromethyl)phenyl]sulfonamide: Lacks the cyclopropane ring, resulting in different chemical and biological properties.

    N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide: Contains a carboxamide group instead of a sulfonamide group, leading to variations in reactivity and applications.

    N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid: Features a carboxylic acid group, which affects its solubility and interaction with biological targets.

These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound for various scientific and industrial applications.

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